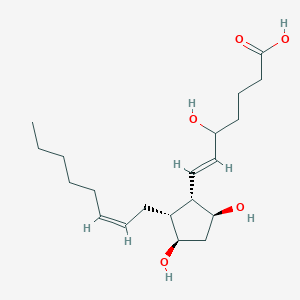

Isoprostane F2alpha-I

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H34O5 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(E)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18-,19+/m1/s1 |

InChI Key |

RZCPXIZGLPAGEV-SUHLLOIRSA-N |

Isomeric SMILES |

CCCCC/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/C(CCCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |

Origin of Product |

United States |

Mechanism of Isoprostane F2alpha-I formation via lipid peroxidation

Technical Guide: Mechanism of Isoprostane F -I Formation via Lipid Peroxidation

Executive Summary

Isoprostane F

Unlike the widely cited 8-iso-PGF

Molecular Mechanism of Formation

The formation of iPF

The Radical Cascade

The mechanism proceeds through four distinct phases: Initiation , Oxygen Insertion , Endocyclization , and Termination .

-

Initiation (H-Abstraction):

-

A reactive radical species (e.g.,

OH, NO -

This generates a delocalized pentadienyl radical system spanning C5 to C9.

-

-

First Oxygen Insertion (Formation of 5-Peroxyl Radical):

-

Molecular oxygen (

) attacks the radical at the C5 position. -

This yields the 5-hydroperoxyeicosatetraenoic acid (5-HpETE) radical precursor (5-peroxyl radical).

-

-

Endocyclization (Ring Formation):

-

The 5-peroxyl radical undergoes 5-exo-trig cyclization , attacking the double bond at C9.

-

This forms the cyclopentane ring (bridging C9 and C13) and generates a carbon-centered radical at C13.

-

Note on Structure: This unique cyclization shifts the prostane ring location compared to standard prostaglandins (which use C8-C12), resulting in the "Type VI" scaffold where the

-chain contains the C5 hydroxyl group.

-

-

Second Oxygen Insertion & Reduction:

-

A second

molecule adds to the carbon radical (typically at C15 or C13 depending on rearrangement), eventually leading to the formation of the PGG -

The endoperoxide is reduced (e.g., by glutathione peroxidase or tissue thiols) to the stable F-ring diol, yielding 5-iso-PGF

-VI (iPF

-

Diagrammatic Pathway (Graphviz)

Caption: The radical-mediated transformation of Arachidonic Acid into iPF

Structural Classification & Nomenclature

Confusion often arises between the various nomenclature systems. iPF

| Feature | iPF | 8-iso-PGF |

| Current Name | 5-iso-PGF | 15-iso-PGF |

| Morrow Class | Type VI (5-Series) | Type III (15-Series) |

| Pradelles Class | Class I | Class IV |

| Radical Origin | Abstraction at C7 | Abstraction at C13 |

| Hydroxyl Position | C5 (Side chain) | C15 (Side chain) |

| COX Formation? | No (Exclusive to oxidative stress) | Yes (Minor byproduct) |

| Unique Property | Forms a stable | Does not form lactones easily |

Key Structural Insight: The C5-hydroxyl group in iPF

Analytical Methodology: The Self-Validating Protocol

The "Gold Standard" for quantifying iPF

Sample Preparation & Extraction Workflow

-

Sample Type: Plasma (EDTA) or Urine.

-

Internal Standard: Deuterated 5-iPF

-VI-d11 or d4.

Step-by-Step Protocol:

-

Hydrolysis: Incubate plasma with 1M KOH (40°C, 30 min) to release esterified isoprostanes from phospholipids.

-

Acidification: Adjust pH to 3.0 using HCl. This step is critical to induce lactonization of iPF

-I. -

Solid Phase Extraction (SPE):

-

Load sample onto C18 Sep-Pak cartridge.

-

Wash with water/heptane.

-

Elute with Ethyl Acetate/Methanol.

-

-

Lactone Purification (The Specificity Step):

-

The lactonized iPF

-I behaves differently on silica than free acid isoprostanes. -

Use a Silica SPE cartridge to separate the non-polar lactone from polar free acids.

-

-

Derivatization:

-

Convert to Pentafluorobenzyl (PFB) ester (for NICI sensitivity).

-

Silylate hydroxyl groups with BSTFA.

-

Analytical Workflow Diagram

Caption: Analytical workflow emphasizing the critical lactonization step for iPF

Biological Significance & Application

iPF

-

Specificity: It is not confounded by COX-1/COX-2 activity, making it a "pure" marker of free radical damage.

-

Sensitivity: Its baseline levels in human urine are approximately 0.8 - 1.5 ng/mg creatinine , compared to 0.2 - 0.4 ng/mg creatinine for 8-iso-PGF

.

Drug Development Endpoint:

In clinical trials for antioxidants or anti-inflammatory drugs (e.g., statins, GLP-1 agonists), iPF

References

-

Praticò, D., et al. (1998).[3][4] "IPF2alpha-I: An index of lipid peroxidation in humans." Proceedings of the National Academy of Sciences, 95(6), 3449–3454.

-

Morrow, J. D., & Roberts, L. J. (1997). "The isoprostanes: unique bioactive products of lipid peroxidation."[2][5][6] Progress in Lipid Research, 36(1), 1-21.

-

Lawson, J. A., et al. (1998).[3] "Identification of two major F2 isoprostanes, 8,12-iso- and 5-epi-8,12-iso-isoprostane F2alpha-VI, in human urine." Journal of Biological Chemistry, 273(45), 29295-29301.

-

Rokach, J., et al. (1997).[7] "Nomenclature of isoprostanes: a proposal." Prostaglandins, 54(6), 853-873.[6]

-

Labuschagne, C. F., et al. (2013).[8] "A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis." PLoS ONE, 8(11), e80935.

Sources

- 1. Mechanisms for the formation of isoprostane endoperoxides from arachidonic acid. "Dioxetane" intermediate versus beta-fragmentation of peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoprostane Generation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Total synthesis of 17,17,18,18-d4-iPF2alpha-VI and quantification of iPF2alpha-VI in human urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 7. The 5-series F2-isoprostanes possess no vasomotor effects in the rat thoracic aorta, the human internal mammary artery and the human saphenous vein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]

Technical Guide: Discriminating Isoprostane F2α-I from Cyclooxygenase-Derived Prostaglandins

Executive Summary

In the realm of lipidomics and drug development, the precise distinction between 8-iso-Prostaglandin F2α (8-iso-PGF2α, also known as 15-F2t-IsoP) and Prostaglandin F2α (PGF2α) is not merely a chemical nuance—it is a biological imperative. While both molecules share an identical molecular mass and formula, their origins and signaling implications are diametrically opposed. 8-iso-PGF2α is the gold-standard biomarker for non-enzymatic oxidative stress (ROS-driven), whereas PGF2α is a product of cyclooxygenase (COX) activity, signifying inflammation.

Failure to chromatographically resolve these stereoisomers leads to "biological noise," where inflammatory events are misclassified as oxidative injury, potentially derailing mechanism-of-action studies for novel therapeutics. This guide outlines the mechanistic divergence and provides a self-validating LC-MS/MS workflow to achieve absolute resolution.

Part 1: The Stereochemical & Mechanistic Divergence

To separate these molecules, one must first understand why they behave differently. Both originate from Arachidonic Acid (AA), but the catalyst dictates the stereochemistry.

The Formation Pathways

-

The Enzymatic Route (Inflammation): COX-1/2 enzymes oxygenate AA to form the endoperoxide PGH2, which is reduced to PGF2α. This process is stereoselective, producing a specific chiral configuration with trans side chains.

-

The Non-Enzymatic Route (Oxidative Stress): Free radicals (ROS) attack AA directly in the membrane phospholipid bilayer. This random process lacks enzymatic control, generating a racemic mix of isomers. The major stable product, 8-iso-PGF2α, possesses cis side chains, distinguishing it from the trans arrangement of PGF2α [1].

Visualization of Divergent Pathways

Figure 1: Mechanistic divergence of Arachidonic Acid oxidation.[1] Note the distinct origins: ROS-driven peroxidation vs. COX-driven enzymatic synthesis.

Part 2: The Analytical Challenge

The "Isobaric Trap"

Both 8-iso-PGF2α and PGF2α have a molecular weight of 354.5 g/mol . In a standard low-resolution mass spectrometer, they appear as a single peak. Furthermore, they share the primary transition in negative ion mode (

Why ELISA is Insufficient for Drug Development

While commercial ELISA kits exist, they suffer from cross-reactivity. High levels of COX-derived PGF2α (common in inflammatory disease models) can falsely elevate apparent 8-iso-PGF2α readings in immunoassays. For IND-enabling studies, LC-MS/MS or GC-MS is the required standard to ensure data integrity [3].

Part 3: Validated Experimental Protocols

Sample Preparation: The Critical Control Point

Expert Insight: The most common error in isoprostane analysis is ex vivo oxidation. If plasma sits at room temperature without antioxidants, AA will auto-oxidize, generating artificial 8-iso-PGF2α.

The "Stop-Ox" Protocol:

-

Collection: Collect blood into pre-cooled tubes containing EDTA (to chelate metal ions that catalyze oxidation) and Indomethacin (to stop COX activity immediately).

-

Antioxidant Spike: Immediately add Butylated Hydroxytoluene (BHT) to a final concentration of 20 μM.

-

Storage: Flash freeze plasma at -80°C. Never store at -20°C for long periods.

Protocol A: UHPLC-MS/MS (High Throughput)

This method utilizes a high-resolution C18 column to chromatographically resolve the isomers based on their stereochemical interaction with the stationary phase.

System: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent). Column: C18 Reverse Phase, 1.7 µm particle size, 2.1 x 100 mm (e.g., Waters BEH C18).

| Parameter | Setting | Rationale |

| Mobile Phase A | Water + 0.1% Acetic Acid | Weak acid ensures protonation state for retention. |

| Mobile Phase B | Acetonitrile/Methanol (50:50) | Methanol often provides better isomer selectivity than ACN alone. |

| Flow Rate | 0.3 mL/min | Optimal for electrospray ionization (ESI) efficiency. |

| Gradient | Isocratic (40-45% B) or Shallow Gradient | Crucial: Rapid gradients merge the isomers. A shallow gradient is required to separate the cis (8-iso) from trans (PGF2α). |

| Ionization | ESI Negative Mode | Carboxylic acid group ionizes best in negative mode ( |

| MRM Transition | Quantifier transition. | |

| Internal Standard | 8-iso-PGF2α-d4 ( | Deuterated standard corrects for extraction loss and matrix effects. |

Step-by-Step Workflow:

-

Hydrolysis: Add 1M KOH to plasma (to release esterified isoprostanes) and incubate at 40°C for 30 min.

-

Neutralization: Add 1M HCl to adjust pH to ~3.0.

-

SPE Cleanup: Condition an SPE cartridge (HLB or C18). Load sample. Wash with 5% Methanol. Elute with 100% Methanol.

-

Dry & Reconstitute: Evaporate under nitrogen. Reconstitute in Mobile Phase A.

-

Injection: Inject 10 μL onto the UHPLC system.

Protocol B: GC-NICI-MS (The Reference Method)

Gas Chromatography with Negative Ion Chemical Ionization (GC-NICI-MS) offers superior sensitivity but requires extensive derivatization. It is often used to validate LC-MS methods [4].

Derivatization Chemistry:

-

Esterification: React with pentafluorobenzyl bromide (PFB-Br) to form the PFB-ester (increases electron capture cross-section).

-

Silylation: React with BSTFA to form trimethylsilyl (TMS) ethers at hydroxyl groups (improves volatility).

Differentiation: In GC, 8-iso-PGF2α typically elutes earlier than PGF2α due to the compact cis-ring structure interacting less with the capillary coating compared to the trans-ring of PGF2α.

Part 4: Data Interpretation & Logic Flow

To ensure your data is valid, you must demonstrate separation.

-

Retention Time Check: Inject pure standards of 8-iso-PGF2α and PGF2α individually. Record retention times (RT).

-

Resolution Calculation: In a mixed standard, the valley between peaks should return to baseline (

). -

Quantification: Use the area under the curve (AUC) of the peak matching the 8-iso-PGF2α RT, normalized to the d4-internal standard.

Analytical Workflow Diagram

Figure 2: Validated analytical workflow for Isoprostane quantification. Note the critical hydrolysis and SPE steps prior to separation.

References

-

Morrow, J. D., & Roberts, L. J. (1997). The isoprostanes: unique prostaglandin-like products of free-radical-initiated lipid peroxidation.[2] Progress in Lipid Research. Link

-

Milne, G. L., et al. (2007). Quantification of F2-isoprostanes as a biomarker of oxidative stress.[2][3][4][5][6][7][8][9] Nature Protocols. Link

-

Basu, S. (1998). Radioimmunoassay of 8-iso-prostaglandin F2alpha: an index for oxidative injury via free radical catalysed lipid peroxidation. Prostaglandins, Leukotrienes and Essential Fatty Acids.[1] Link

-

Morrow, J. D. (2005).[6] Quantification of isoprostanes as indices of oxidant stress and the risk of atherosclerosis in humans. Arteriosclerosis, Thrombosis, and Vascular Biology. Link

Sources

- 1. uab.edu [uab.edu]

- 2. The isoprostanes: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The isoprostanes: unique prostaglandin-like products of free-radical-initiated lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PHASE SEPARATION LIQUID-LIQUID EXTRACTION FOR THE QUANTIFICATION OF 8-ISO-PROSTAGLANDIN F2 ALPHA IN HUMAN PLASMA BY LC-MS/MS | Journal of Medical Biochemistry [aseestant.ceon.rs]

- 5. dmbj.org.rs [dmbj.org.rs]

- 6. DSpace [kb.osu.edu]

- 7. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

Kinetics of Isoprostane F2alpha-I production in vivo

Technical Whitepaper: In Vivo Kinetics and Analytical Profiling of Isoprostane F2

Executive Summary

The quantification of F2-Isoprostanes (F2-IsoPs) represents the current "gold standard" for assessing endogenous oxidative stress in vivo. Unlike cyclooxygenase (COX)-derived prostaglandins, F2-IsoPs are generated via non-enzymatic, free-radical-mediated peroxidation of arachidonic acid (AA).[1][2] While the 8-iso-PGF2

This guide details the kinetic lifecycle of F2

Part 1: Mechanistic Genesis & Isomer Specificity

The formation of F2-Isoprostanes is a stochastic process driven by the random abstraction of bis-allylic hydrogen atoms from arachidonic acid. The specific isomer formed (Class I through VI) depends entirely on the site of radical attack and the subsequent oxygen insertion.

The Peroxidation Loop (Class I vs. Class III)

To understand F2

-

Class III (8-iso): Initiated by hydrogen abstraction at C-13 , followed by oxygen insertion at C-15. This is the thermodynamically favored path, making it the most abundant isoform.

-

Class I (iPF2

-I): Initiated by hydrogen abstraction at C-7 , followed by oxygen insertion at C-5. This results in a cyclopentane ring closure between C-5 and C-9.

Key Insight: Because F2-IsoPs are formed in situ on cell membrane phospholipids (not from free fatty acids), their production rate is limited by the availability of precursor phospholipids and the intensity of local oxidative stress, rather than enzyme kinetics.

Pathway Visualization

Figure 1: Divergent pathways of Arachidonic Acid peroxidation yielding Class I vs. Class III Isoprostanes.

Part 2: Kinetic Flux & Metabolism

The "kinetics" of F2-IsoPs differ fundamentally from drug pharmacokinetics because the body is constantly producing and clearing them simultaneously.

The Kinetic Compartments

| Kinetic Stage | Location | Mechanism | Half-Life ( |

| 1. Formation | Cell Membranes | In situ peroxidation of esterified AA. | N/A (Stored) |

| 2. Release | Intracellular/Plasma | Hydrolysis by PLA2 (specifically PAF-AH). | Variable |

| 3. Circulation | Plasma | Bound to albumin; rapid clearance. | ~16 minutes |

| 4. Metabolism | Liver/Kidney | Rapid | |

| 5.[3] Excretion | Urine | Glucuronidation (minor) & filtration. | Stable (Hours) |

The Metabolite Factor

Measuring parent F2

Critical Protocol Decision: For time-integrated assessment (e.g., over the last 6-12 hours), you must quantify the urinary metabolite .

The metabolite is formed via one step of

Part 3: Analytical Methodology (LC-MS/MS)

While GC-NICI-MS was the historical reference method, LC-MS/MS is now preferred for its ability to distinguish regioisomers (Class I vs III) without extensive derivatization.

Sample Preparation: Solid Phase Extraction (SPE)

Direct injection of urine or plasma is insufficient due to ion suppression.

Reagents:

-

Internal Standard (ISTD):

-8-iso-PGF2 -

Hydrolysis Buffer: 1M KOH (for esterified plasma lipids).

Step-by-Step Workflow:

-

Spiking: Add 500 pg of ISTD to 1 mL of plasma/urine.

-

Hydrolysis (Plasma Only): Incubate with 1M KOH at 40°C for 30 min to release esterified IsoPs. Neutralize with HCl.

-

SPE Conditioning: Use a mixed-mode anion exchange cartridge (e.g., Oasis MAX).

-

Condition: 2 mL Methanol

2 mL pH 3 water.

-

-

Loading: Load sample at pH 3.

-

Wash: 2 mL pH 3 water

2 mL Methanol (elutes neutrals). -

Elution: Elute F2-IsoPs with 2 mL Methanol containing 2% Formic Acid.

-

Drying: Evaporate under nitrogen; reconstitute in mobile phase (10% Acetonitrile).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (1.7

m particle size for isomeric separation). -

Differentiation: Class I and Class III isomers have identical masses (

353). They must be separated chromatographically.-

Class III (8-iso) typically elutes earlier than Class I.

-

-

Transitions (MRM Mode - Negative Ion):

-

Quantifier:

353 -

Qualifier:

353 -

ISTD:

357

-

Analytical Logic Diagram

Figure 2: Validated LC-MS/MS workflow for isolation of F2-Isoprostane isomers.

Part 4: Data Interpretation & Reference Values

Normalization

-

Urine: Must be normalized to Creatinine (ng/mg Creatinine) to account for glomerular filtration rate (GFR) variability.

-

Plasma: Reported as pg/mL or ng/L.

Differentiating Sources

Elevated F2

| Observation | Likely Cause | Action |

| High Urine IsoP + Normal Creatinine | Systemic Oxidative Stress | Valid positive result. |

| High Urine IsoP + High Creatinine | Concentrated Urine | Normalize data; likely artifact. |

| High Free Plasma IsoP | Acute Stress Event (<1 hour) | Check for recent ischemia/reperfusion. |

| High Esterified Plasma IsoP | Chronic Stress Accumulation | Indicates long-term membrane damage. |

References

-

Morrow, J. D., et al. (1990). "Noncyclooxygenase oxidative formation of a series of novel prostaglandins: analytical ramifications for measurement of eicosanoids." Analytical Biochemistry.

-

Rokach, J., et al. (1997). "Nomenclature of isoprostanes: a proposal." Prostaglandins.[6][7][8][9][10][11][12][13][14][15]

-

Milne, G. L., et al. (2007). "Quantification of F2-isoprostanes as a biomarker of oxidative stress." Nature Protocols.

-

Pratico, D., et al. (2001). "Localization of distinct F2-isoprostanes in human atherosclerotic lesions." Journal of Clinical Investigation.

-

Basu, S. (1998). "Metabolism of 8-iso-prostaglandin F2alpha." FEBS Letters.

Sources

- 1. F(2)-isoprostane and prostaglandin F(2 alpha)metabolite excretion rate and day to day variation in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that the F2-isoprostane, 8-epi-prostaglandin F2 alpha, is formed in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Quantification of the major urinary metabolite of 15-F2t-isoprostane (8-iso-PGF2alpha) by a stable isotope dilution mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. knowyourrisk.com [knowyourrisk.com]

- 8. dmbj.org.rs [dmbj.org.rs]

- 9. F2-isoprostane excretion rate and diurnal variation in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of F2-isoprostanes in urine by online solid phase extraction coupled to liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. F2-Isoprostanes as Novel Biomarkers for Type 2 Diabetes: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. F2-isoprostanes as markers of oxidative stress in vivo: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Generation of the isoprostane 8-epi-prostaglandin F2alpha in vitro and in vivo via the cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoprostane F2α-I Accumulation in Neurodegenerative Disease Models: A Technical Guide to a Gold-Standard Biomarker of Oxidative Stress

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a cornerstone of the pathophysiology underlying a host of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis.[1][2][3][4] The brain's high oxygen consumption, abundant lipid content, and relatively weak antioxidant defenses make it uniquely vulnerable to damage from reactive oxygen species (ROS).[5][6] Quantifying this damage, however, presents a significant challenge due to the transient nature of free radicals. This guide focuses on the F2-isoprostanes (F2-IsoPs), a class of prostaglandin-like compounds generated from the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[7] Their chemical stability and correlation with oxidative injury have established them as one of the most reliable, or "gold-standard," biomarkers of in vivo oxidative stress.[8] This document provides a comprehensive overview of the role of F2-isoprostane accumulation in neurodegenerative disease models, detailed methodologies for their accurate quantification, and critical insights for data interpretation, aimed at empowering researchers in their quest for novel therapeutics.

The Biochemical Foundation: Formation and Significance of F2-Isoprostanes

Unlike prostaglandins, which are synthesized via enzymatic pathways involving cyclooxygenases (COX), F2-isoprostanes are formed when free radicals directly attack arachidonic acid, a polyunsaturated fatty acid abundant in neuronal cell membranes.[7] This process, known as lipid peroxidation, generates a series of chemically stable products that reflect the degree of oxidative damage within a specific tissue or system.

The significance of F2-isoprostanes extends beyond their utility as biomarkers. They are not merely inert byproducts but are biologically active molecules that can act as ligands for prostaglandin receptors, potentially mediating aspects of the inflammatory response and contributing to the pathophysiology of oxidant injury.[8] Their measurement, therefore, offers a window into both the cause (oxidative stress) and a potential consequence (pro-inflammatory signaling) of neurodegeneration.

Sources

- 1. Lipid Peroxidation in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid peroxidation products and their role in neurodegenerative diseases - Taso - Annals of Research Hospitals [arh.amegroups.org]

- 3. mdpi.com [mdpi.com]

- 4. Oxidative Stress in Amyotrophic Lateral Sclerosis: Pathophysiology and Opportunities for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoprostanes and Neuroprostanes as Biomarkers of Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review Article on Oxidative Stress Markers F2-Isoprostanes and Presenilin-1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS/MS Protocol for Quantification of Isoprostane F2alpha-I (5-F2t-IsoP) in Plasma

Abstract & Scope

This Application Note details a rigorous LC-MS/MS methodology for the quantification of Isoprostane F2alpha-I (also known as 5-F2t-IsoP or Type I Isoprostane ) in human plasma. While 8-iso-PGF2α (Type III) is the most commonly cited oxidative stress biomarker, Isoprostane F2alpha-I is a distinct, abundant regioisomer formed via the free-radical peroxidation of arachidonic acid.

Critical Technical Challenge: Isoprostane F2alpha-I (5-series) is isobaric with 8-iso-PGF2α (8-series) and Prostaglandin F2α (COX-derived). Mass spectrometry alone cannot distinguish them (m/z 353.2

Pre-Analytical Considerations (The "Hidden" Failure Point)

Causality: F2-Isoprostanes are formed ex vivo if plasma lipids auto-oxidize during handling. Improper stabilization yields false positives 10-100x higher than physiological levels.

Sample Collection Protocol

-

Collection Tube: Use EDTA vacutainers (Lavender top). Heparin can interfere with certain SPE sorbents.

-

Antioxidant Cocktail (Mandatory):

-

Immediately upon blood draw, add Butylated Hydroxytoluene (BHT) to a final concentration of 20 μM.

-

Why: BHT arrests the peroxyl radical chain reaction.

-

-

Cyclooxygenase Inhibition:

-

Add Indomethacin (10 μM final) to prevent ex vivo COX-mediated prostaglandin formation.

-

-

Processing: Centrifuge at 1,500 x g for 10 min at 4°C.

-

Storage: Flash freeze plasma in liquid nitrogen or dry ice. Store at -80°C. Never store at -20°C; auto-oxidation continues slowly at this temperature.

Reagents & Materials

| Category | Item | Specification |

| Standards | Isoprostane F2alpha-I (5-F2t-IsoP) | >98% Purity (Cayman Chem/Avanti) |

| 8-iso-PGF2α (Type III) | For retention time marker | |

| Internal Standard | 8-iso-PGF2α-d4 | Deuterated surrogate (or d4-5-F2t if available) |

| Solvents | Acetonitrile (ACN), Methanol (MeOH) | LC-MS Grade |

| Additives | Acetic Acid (AA) | LC-MS Grade (Eluent modifier) |

| SPE Cartridges | Mixed-Mode Anion Exchange (MAX) | 30 mg / 1 mL (e.g., Oasis MAX or Strata-X-A) |

| Column | Core-Shell C18 | Kinetex 2.6 µm C18, 100 x 2.1 mm (Phenomenex) |

Sample Preparation Protocol

Objective: Measure Total Isoprostane F2alpha-I (Free + Esterified). Note: 80-90% of plasma isoprostanes are esterified to phospholipids. Alkaline hydrolysis is required to release them.

Step 1: Hydrolysis

-

Thaw 200 µL plasma on ice.

-

Add 10 µL Internal Standard (IS) solution (10 ng/mL 8-iso-PGF2α-d4).

-

Add 100 µL 15% KOH (aq).

-

Incubate at 40°C for 60 minutes .

-

Mechanism:[1] Cleaves the ester bond between the isoprostane and the phospholipid backbone.

-

-

Neutralize by adding dilute HCl (approx. 100 µL 1M HCl) to adjust pH to ~3.0.

-

Check: Verify pH with a spot strip. Acidic pH is required for the SPE loading step.

-

Step 2: Solid Phase Extraction (SPE)

We utilize a Mixed-Mode Anion Exchange (MAX) mechanism to selectively isolate organic acids (isoprostanes) from neutral lipids and proteins.

-

Condition: 1 mL MeOH.

-

Equilibrate: 1 mL pH 3.0 Water (Acidified).

-

Load: Apply neutralized sample (gravity flow or low vacuum).

-

Wash 1: 1 mL 5% NH4OH in Water.

-

Mechanism:[1] Removes neutral interferences; ionizes the carboxylic acid of the isoprostane (locks it to the anion exchange resin).

-

-

Wash 2: 1 mL Acetonitrile.

-

Mechanism:[1] Removes hydrophobic neutrals.

-

-

Elute: 1 mL 2% Formic Acid in Methanol .

-

Mechanism:[1] Protonates the carboxylic acid, disrupting the ionic interaction and releasing the analyte.

-

-

Dry: Evaporate eluate under Nitrogen stream at 35°C.

-

Reconstitute: 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Methodology

Chromatography (The Separation Engine)

Separating Type I (5-series) from Type III (8-series) requires a shallow gradient on a high-efficiency column.

-

System: UHPLC (Agilent 1290 / Waters Acquity)

-

Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent Core-Shell.

-

Mobile Phase A: Water + 0.01% Acetic Acid

-

Mobile Phase B: Acetonitrile + 0.01% Acetic Acid

-

Note: Acetic acid is preferred over Formic acid for negative mode sensitivity in prostaglandin analysis.

-

Gradient Program:

| Time (min) | % B | Flow Rate (mL/min) | Phase |

|---|---|---|---|

| 0.0 | 25 | 0.35 | Loading |

| 1.0 | 25 | 0.35 | Isocratic Hold |

| 8.0 | 45 | 0.35 | Shallow Separation Gradient |

| 8.5 | 95 | 0.40 | Wash |

| 10.5 | 95 | 0.40 | Wash |

| 10.6 | 25 | 0.35 | Re-equilibration |

| 13.0 | 25 | 0.35 | End |

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI), Negative Mode.[2]

-

Mode: Multiple Reaction Monitoring (MRM).[2]

MRM Table:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) |

|---|---|---|---|---|

| Isoprostane F2alpha-I | 353.2 | 193.1 | 24 | 100 |

| 8-iso-PGF2α (Type III) | 353.2 | 193.1 | 24 | 100 |

| PGF2α (COX) | 353.2 | 193.1 | 24 | 100 |

| IS (8-iso-PGF2α-d4) | 357.2 | 197.1 | 24 | 100 |

Critical Insight: Notice that Type I, Type III, and PGF2α share the same transition . They are distinguished only by Retention Time (RT).

-

Expected RT Order: PGF2α < Isoprostane F2alpha-I (Type I) < 8-iso-PGF2α (Type III).

-

Validation: You MUST inject individual standards during setup to define the RT windows.

Workflow Visualization

Caption: Workflow for the extraction and specific quantification of Isoprostane F2alpha-I, emphasizing the critical hydrolysis step for total measurement and chromatographic separation of isomers.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure the "Trustworthiness" of this protocol, the following acceptance criteria must be met:

-

Linearity:

over the range of 50 pg/mL to 5000 pg/mL. -

LLOQ (Lower Limit of Quantification): Signal-to-Noise ratio

. Target LLOQ should be -

Accuracy & Precision: Intra- and inter-day CV%

(20% at LLOQ). -

Matrix Effect: Assess ion suppression by spiking post-extraction. Ensure IS tracks the analyte response within

. -

Recovery: Absolute recovery of SPE step should be

.

Troubleshooting Guide

| Problem | Root Cause | Solution |

| High Background / Ghost Peaks | Ex vivo oxidation during prep | Ensure BHT is added immediately. Keep samples on ice. |

| Co-eluting Peaks | Insufficient chromatographic resolution | Flatten the LC gradient (0.5% B/min). Switch to PFP column if C18 fails. |

| Low Sensitivity | Ion suppression from phospholipids | Improve SPE wash steps. Ensure hydrolysis is fully neutralized before SPE. |

| Poor IS Tracking | Deuterium isotope effect | Ensure IS (d4) elutes extremely close to analyte. Check integration windows. |

References

-

Praticò, D., et al. (1998).[3] "IPF2alpha-I: an index of lipid peroxidation in humans." Proceedings of the National Academy of Sciences, 95(7), 3449-3454.[4] Link[4]

- Significance: Defines the Type I isomer and its distinction

-

Milne, G. L., et al. (2007). "Quantification of F2-isoprostanes as a biomarker of oxidative stress." Nature Protocols, 2(1), 221-226. Link

- Significance: The gold-standard protocol for F2-IsoP extraction and hydrolysis.

-

Morrow, J. D., & Roberts, L. J. (1997). "The isoprostanes: unique bioactive products of lipid peroxidation."[5] Progress in Lipid Research, 36(1), 1-21. Link

- Significance: Foundational text on isoprostane biology and nomencl

-

Cayman Chemical. "8-Isoprostane AchE Tracer." Product Information. Link

Sources

- 1. dmbj.org.rs [dmbj.org.rs]

- 2. researchgate.net [researchgate.net]

- 3. IPF2alpha-I: an index of lipid peroxidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of 17,17,18,18-d4-iPF2alpha-VI and quantification of iPF2alpha-VI in human urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [kb.osu.edu]

- 7. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

Derivatization techniques for GC-MS analysis of Isoprostane F2alpha-I

Application Note: Precision Derivatization and GC-MS Analysis of Isoprostane F2alpha-I (5-iso-PGF2α-VI)

Executive Summary & Biological Context

Isoprostane F2alpha-I , chemically defined as 5-iso-PGF2α-VI (or Type VI 5-series F2-Isoprostane), is a specific regioisomer generated from the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. While 8-iso-PGF2α (Type III) is the most commonly cited biomarker for oxidative stress, the 5-series isomers (Type I/VI) represent a distinct pathway of cyclization involving the C5 carbon.

Why GC-MS? While ELISA kits exist, they suffer from significant cross-reactivity between the 64+ different F2-isoprostane isomers. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is gaining traction but often lacks the chromatographic resolution to separate specific isomers like F2alpha-I from the dominant 8-iso-PGF2α without extremely long run times. Gas Chromatography-Mass Spectrometry (GC-MS) in Negative Chemical Ionization (NCI) mode remains the "Gold Standard" for reference measurements due to its superior chromatographic resolution and femtogram-level sensitivity when coupled with electron-capture derivatization.

Chemistry of Derivatization

To analyze Isoprostane F2alpha-I by GC-MS, the molecule must be converted into a volatile, thermally stable, and electron-capturing derivative. We utilize a two-step derivatization protocol: Pentafluorobenzyl (PFB) Esterification followed by Trimethylsilyl (TMS) Etherification .

Step 1: Carboxyl Group Modification (Esterification)

-

Reagent: Pentafluorobenzyl bromide (PFBBr) + N,N-Diisopropylethylamine (DIPE).

-

Mechanism: Nucleophilic substitution where the carboxylate anion attacks the PFBBr, displacing the bromide.

-

Purpose: The pentafluorobenzyl moiety is highly electronegative. In the NCI source, it facilitates "electron capture," allowing the molecule to form a stable negative ion. This increases sensitivity by 100-1000x compared to Electron Impact (EI) ionization of methyl esters.

Step 2: Hydroxyl Group Modification (Silylation)[1]

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS).[1]

-

Mechanism: Nucleophilic attack by the hydroxyl oxygens on the silicon atom, releasing volatile trifluoroacetamide.

-

Purpose: Caps the three polar hydroxyl groups (C9, C11, C15 positions for 8-iso, or C5, C9, C11 for 5-iso), preventing hydrogen bonding and ensuring volatility for GC separation.

Experimental Workflow Visualization

The following diagram outlines the critical path from biological sample to data acquisition.

Caption: Step-by-step workflow for the extraction and dual-derivatization of Isoprostane F2alpha-I.

Detailed Protocol

A. Reagents & Materials

-

Standard: Isoprostane F2alpha-I (5-iso-PGF2α-VI) standard.[2]

-

Internal Standard: 8-iso-PGF2α-d4 (Note: Specific d4-5-iso is rare; d4-8-iso is the accepted surrogate due to identical ionization efficiency).

-

Derivatization Reagents:

-

Solvents: HPLC-grade Ethyl Acetate, Heptane, Methanol, Ethanol.

B. Sample Preparation (Solid Phase Extraction)

Self-Validating Step: The use of two different SPE phases (C18 and Silica) ensures the removal of bulk lipids and polar contaminants, respectively.

-

Acidification: Adjust sample (1-3 mL plasma/urine) to pH 3.0 using 1N HCl.

-

C18 Extraction:

-

Silica Extraction:

-

Drying: Evaporate to dryness under a stream of Nitrogen.

C. Derivatization Procedure

Step 1: PFB Ester Formation

-

Resuspend dried residue in 40 µL 10% PFBBr and 20 µL 10% DIPE .

-

Vortex and incubate at 37-40°C for 20-40 minutes .

-

Evaporation: Dry completely under Nitrogen.

-

Troubleshooting: PFBBr is a lachrymator and has a high boiling point. Ensure it is fully removed or it will contaminate the GC source. Some protocols use a TLC step here to purify the PFB-ester from excess reagent.

-

Step 2: TMS Ether Formation

-

Add 20-50 µL BSTFA + 1% TMCS to the dried PFB-ester residue.

-

Incubate at 45°C for 20 minutes .

-

Do not evaporate. Inject directly or dilute with anhydrous dodecane/isooctane if necessary.

-

Stability Note: TMS derivatives are moisture-sensitive. Analyze within 24 hours.

-

D. GC-MS Parameters

| Parameter | Setting | Rationale |

| Column | DB-1701 or SPB-1701 (30m x 0.25mm, 0.25µm) | Mid-polarity phase separates isomers better than non-polar DB-5. |

| Carrier Gas | Helium, 1 mL/min (Constant Flow) | Standard for GC. |

| Inlet Temp | 260°C | Ensures rapid volatilization of high-MW derivatives. |

| Temp Program | 190°C (hold 1 min) -> 20°C/min to 280°C -> 5°C/min to 300°C | Slow ramp at high temp resolves 5-iso from 8-iso. |

| Ion Source | NCI (Negative Chemical Ionization) | Selectively ionizes the electronegative PFB group. |

| Reagent Gas | Methane (40-60% pressure) | Acts as the buffer gas for thermal electron capture. |

| SIM Ions | m/z 569 (Analyte), m/z 573 (Internal Std) | Corresponds to the [M-PFB]- carboxylate anion. |

Data Interpretation & Isomer Separation

The primary challenge is distinguishing Isoprostane F2alpha-I (5-iso) from 8-iso-PGF2α. Since they are isomers, they share the m/z 569 parent ion. Identification relies entirely on Retention Time (RT) .

-

8-iso-PGF2α: Typically elutes later in the chromatogram on 1701 phases.

-

5-iso-PGF2α-VI: Typically elutes earlier.

-

Validation: You must run a pure standard of Isoprostane F2alpha-I to establish its specific RT on your column.

Reaction Scheme Diagram:

Caption: Chemical transformation of F2alpha-I into the detectable m/z 569 anion.

Troubleshooting & QC Matrix

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Moisture in BSTFA step | Ensure Na2SO4 drying is rigorous; use fresh BSTFA ampoules. |

| Broad Solvent Peak | Excess PFBBr Reagent | Increase Nitrogen drying time or use TLC purification step. |

| Poor Isomer Separation | Ramp rate too fast | Decrease temperature ramp to 2-3°C/min near elution time. |

| Variable Recovery | Inconsistent SPE | Check pH of sample before loading (must be pH 3). |

References

-

Morrow, J. D., & Roberts, L. J. (1999). Mass spectrometric quantification of F2-isoprostanes in biological fluids and tissues as a measure of oxidant stress.[3][5] Methods in Enzymology, 300, 3-12. Link

-

Milne, G. L., et al. (2007). Quantification of F2-isoprostanes as a reliable index of oxidative stress in vivo using gas chromatography-mass spectrometry (GC-MS) method. Nature Protocols, 2(1), 221-226. Link

-

Nourooz-Zadeh, J., et al. (1995). Measurement of F2-isoprostanes as an index of oxidative stress in vivo.[3][5] The Lancet, 345(8962), 1390-1392. Link

-

Schwedhelm, E., et al. (2007). Application of gas chromatography-mass spectrometry for the analysis of isoprostanes. Clinical Chemistry and Laboratory Medicine, 45(12). Link

Sources

- 1. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 2. Isoprostane F2alpha-I | C20H34O5 | CID 42607309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Urinary Isoprostane F2alpha-I (8-iso-PGF2α) Normalization via Creatinine

Abstract & Scope

This technical guide outlines the rigorous quantification of 8-iso-Prostaglandin F2α (8-iso-PGF2α) in human urine, normalized against creatinine excretion. 8-iso-PGF2α is widely regarded as the "gold standard" biomarker for in vivo oxidative stress due to its chemical stability and specificity to lipid peroxidation. However, urinary quantification is prone to significant variability due to hydration status (diuresis).[1] This protocol details the end-to-end workflow—from sample stabilization to mathematical normalization—ensuring data integrity for drug development and clinical research.

Biological Rationale & Mechanism

Unlike prostaglandins derived from cyclooxygenase (COX) activity, 8-iso-PGF2α is formed primarily in situ in phospholipid membranes through non-enzymatic free radical peroxidation of arachidonic acid. It is subsequently cleaved by phospholipases, circulates in plasma, and is excreted in urine.

Why Normalize to Creatinine? Urinary volume varies drastically based on fluid intake. Creatinine, a breakdown product of creatine phosphate in muscle, is excreted at a relatively constant rate in individuals with stable renal function. Normalizing 8-iso-PGF2α concentration (pg/mL) to Creatinine concentration (mg/dL) corrects for urine dilution, yielding a mass-per-mass ratio (pg/mg Creatinine) that reflects total systemic oxidative burden.

Figure 1: Biogenesis and Excretion Pathway

Caption: Pathway of non-enzymatic 8-iso-PGF2α formation from membrane phospholipids to urinary excretion.

Pre-Analytical Protocol: Sample Collection & Stabilization

Critical Warning: Ex vivo oxidation (auto-oxidation of lipids in the urine cup) can artificially inflate 8-iso-PGF2α levels by 50-100%. Strict adherence to antioxidant stabilization is mandatory.

Materials

-

Sterile urine collection cups.

-

BHT (Butylated Hydroxytoluene): 1% solution in Ethanol.

-

Cryovials (polypropylene).

Protocol Steps

-

Collection: Collect mid-stream urine.

-

Stabilization (Immediate): Add 10 µL of 1% BHT solution per 1 mL of urine (Final conc: ~0.01%).

-

Why? BHT scavenges free radicals preventing further oxidation of arachidonic acid residues in the sample.

-

-

Clarification: Centrifuge at 1,500 x g for 10 minutes at 4°C to remove cellular debris.

-

Aliquot & Storage: Transfer supernatant to cryovials.

-

Store at -80°C. Stability: >2 years.

-

Avoid repeated freeze-thaw cycles.

-

Analytical Methodologies

Researchers must choose between LC-MS/MS (Validation/Gold Standard) and ELISA (Screening).

Comparison of Methods

| Feature | LC-MS/MS (Isotope Dilution) | ELISA (Immunoassay) |

| Specificity | High (Differentiates isomers) | Moderate (Cross-reacts with other isoforms) |

| Sensitivity | High (pg/mL range) | High (pg/mL range) |

| Throughput | Low/Medium | High |

| Cost | High (Equipment/Labor) | Low/Medium (Kits) |

| Use Case | Regulatory Submission / Confirmation | Large Scale Screening |

Method A: LC-MS/MS (Gold Standard)

Reference: Milne et al., 2007

-

Internal Standard: Spike urine with deuterium-labeled standard (8-iso-PGF2α-d4 ).

-

Hydrolysis (Optional but Recommended): Incubate with β-glucuronidase to measure "Total" isoprostanes (Free + Glucuronidated).

-

Extraction: Perform Solid Phase Extraction (SPE) using C18 or Affinity columns to remove salts and proteins.

-

Chromatography: Reverse-phase HPLC.

-

Detection: Negative ion electrospray ionization (ESI-), monitoring transition m/z 353 → 193.

Method B: ELISA (Screening)

Note: ELISA values typically correlate with LC-MS/MS but may be numerically higher due to cross-reactivity.

-

Dilution: Dilute urine 1:4 or 1:10 with Assay Buffer to minimize matrix interference.

-

Incubation: Add sample and Acetylcholinesterase (AChE) tracer to antibody-coated plate. Incubate 18 hours at 4°C (equilibrium is crucial).

-

Development: Add Ellman’s Reagent and read absorbance at 405-420 nm.

-

Calculation: Use 4-parameter logistic (4-PL) curve fit.

Creatinine Quantification Protocol

To normalize the Isoprostane data, Creatinine must be measured from the same aliquot .

-

Preferred Method: Enzymatic Assay (Creatinase).

-

Reason: The traditional Jaffe reaction (picric acid) is susceptible to interference from proteins and ketones, which can be elevated in disease states.

-

-

Units: Ensure readout is converted to mg/dL .

Data Analysis & Normalization Logic

The final output is a ratio representing the mass of oxidative marker per mass of creatinine excreted.

The Formula

Step-by-Step Calculation

-

Measure 8-iso-PGF2α: Result =

-

Measure Creatinine: Result =

-

Unit Conversion: Convert Creatinine to mL basis.

-

Calculate Ratio:

Workflow Diagram

Caption: Parallel workflow for dual-assay quantification and mathematical convergence.

Interpretation & Reference Ranges

-

Healthy Baseline: Typically 200 – 400 pg/mg Creatinine (varies by method; LC-MS/MS values are generally lower than ELISA).

-

Oxidative Stress: Values > 600 pg/mg Creatinine often indicate significant systemic oxidative stress (e.g., smoking, diabetes, reperfusion injury).

-

QC Check: If Creatinine < 20 mg/dL, the urine is too dilute. Data from such samples should be flagged or excluded as normalization becomes mathematically unstable.

References

-

Milne, G. L., et al. (2007).[2][3] Quantification of F2-isoprostanes as a biomarker of oxidative stress.[2][3][4][5][6][7][8][9] Nature Protocols. [Link][3]

-

Morrow, J. D., & Roberts, L. J. (1997). The isoprostanes: unique bioactive products of lipid peroxidation. Progress in Lipid Research. [Link]

-

Basu, S. (2008). F2-isoprostanes in human health and diseases: from molecular mechanisms to clinical implications. Antioxidants & Redox Signaling. [Link]

-

Il'yasova, D., et al. (2010). Urinary F2-isoprostanes as a biomarker of oxidative status in humans: a review. Biomarkers. [Link]

Sources

- 1. Towards Standardization of Data Normalization Strategies to Improve Urinary Metabolomics Studies by GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. Quantification of F2-isoprostanes as a biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Study details metabolism of biomarkers for oxidative stress - Vanderbilt Health [news.vumc.org]

- 6. Measurement of Isoprostanes as Markers of Oxidative Stress in Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Assessment of 8-isoprostane (8-isoPGF2α) in urine of non- small cell lung cancer (NSCLC) patients undergoing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Selecting high-sensitivity ELISA kits for Isoprostane F2alpha-I detection

Part 1: Executive Summary & Nomenclature Clarification

The Critical Distinction: Before selecting a kit, you must verify your specific isomer target. The term "Isoprostane F2alpha" refers to a family of regioisomers formed by the free-radical peroxidation of arachidonic acid.

-

8-iso-PGF2α (iPF2α-III): The "Gold Standard" biomarker. It is the most abundant and stable isomer, formed via the C8-radical pathway. 95% of commercial ELISA kits target this specific isomer.

-

Isoprostane F2α-I (iPF2α-I): A specific 5-series isomer (5-F2t-IsoP).

-

Note: Commercial antibodies specific for Type I (iPF2α-I) are virtually non-existent. Most researchers use "Isoprostane F2alpha" to refer to the 8-iso variant.

-

Action: This guide focuses on 8-iso-PGF2α as the actionable target.[1] If your study strictly requires Type I quantification, you must utilize LC-MS/MS, as ELISA cross-reactivity will not distinguish it sufficiently.

-

Part 2: Scientific Foundation & Mechanism

Isoprostanes are formed non-enzymatically, unlike prostaglandins (which use COX-1/2).[2] This distinction is the basis of their utility as oxidative stress markers.

Formation Pathway (DOT Visualization):

Figure 1: Divergent pathways of Arachidonic Acid oxidation. Note that 8-iso-PGF2α is primarily a marker of oxidative stress, while PGF2α indicates enzymatic inflammation. High-quality ELISAs must distinguish between these two structurally similar molecules.

Part 3: Critical Selection Criteria (The "Why" and "How")

When evaluating kits (e.g., from Cayman, Enzo, Cell Biolabs), do not rely solely on the "Sensitivity" label. Analyze these three technical pillars:

Antibody Specificity (The Cross-Reactivity Trap)

The antibody must discriminate between 8-iso-PGF2α and COX-derived PGF2α.

-

Requirement: Cross-reactivity with PGF2α must be < 1.0% .

-

Why: In inflammatory states, PGF2α levels spike. A kit with 10% cross-reactivity will yield false positives, masking the true oxidative stress signal.

-

Preferred Format: Polyclonal antibodies (rabbit) often show better affinity for the complex isoprostane structure than early monoclonals, provided they are affinity-purified.

Sensitivity Metrics (LLOD vs. LLOQ)

Biological levels are low:

-

Plasma (Healthy): 40–100 pg/mL (Total).[3]

-

Urine (Healthy): 200–2000 pg/mL (normalized).

-

Selection Rule: Choose a kit with an LLOQ (Lower Limit of Quantification) ≤ 10 pg/mL .

-

Warning: Many kits list "Sensitivity" as the theoretical limit (LLOD). Look for the "Standard Curve Range" lowest point. If the lowest standard is 50 pg/mL, it is insufficient for unextracted plasma.

-

Validation Data

Reject any kit that does not provide:

-

Spike-and-Recovery: Must be 80–120% in your specific matrix (Urine/Plasma).

-

Linearity of Dilution: Essential for urine samples which vary widely in concentration.

Part 4: Detailed Sample Preparation Protocols

CRITICAL: 8-iso-PGF2α exists in two forms:

-

Free: Circulating unbound (minor fraction).

-

Esterified: Bound to phospholipids (major fraction in plasma/tissue). You must hydrolyze plasma samples to measure total oxidative stress.

Protocol A: Plasma/Serum (Hydrolysis + Extraction)

Target: Total 8-iso-PGF2α

-

Hydrolysis (Releasing the Biomarker):

-

Add 100 µL 10M NaOH to 400 µL Plasma.

-

Incubate at 45°C for 2 hours . (Standard 37°C is often insufficient for complete release).

-

Add 100 µL 10M HCl to neutralize. Verify pH is ~7.0–7.4.

-

-

Precipitation:

-

Add ethanol (ice cold) to precipitate proteins if not using SPE immediately. Centrifuge at 10,000 x g for 10 min.

-

-

Solid Phase Extraction (SPE) – Mandatory for High Sensitivity:

-

Cartridge: C18 or Affinity Sorbent (e.g., Cayman 8-iso affinity column).

-

Condition: Rinse with Methanol, then Water.

-

Load: Apply neutralized sample.

-

Wash: Rinse with pH 7.4 Buffer, then 10% Acetonitrile (removes interferences).

-

Elute: Elute with Ethyl Acetate or Methanol.

-

Dry: Evaporate under Nitrogen stream.

-

Reconstitute: Dissolve in ELISA Buffer (Kit specific).

-

Protocol B: Urine (Direct + Normalization)

Target: Free 8-iso-PGF2α (Renal excretion)

-

Clarification: Centrifuge at 15,000 x g for 10 mins to remove particulates.

-

Dilution: Dilute 1:5 to 1:20 in Assay Buffer to minimize matrix effects (salt/urea interference).

-

Normalization (Crucial):

-

You MUST measure Creatinine levels in parallel.

-

Report data as: pg 8-iso-PGF2α / mg Creatinine .

-

Reasoning: Urinary volume fluctuates with hydration; raw pg/mL data is scientifically invalid without normalization.

-

Part 5: Experimental Workflow & Optimization

Assay Workflow (DOT Visualization):

Figure 2: Optimized Competitive ELISA Workflow. Note the overnight incubation recommendation for maximizing sensitivity in low-abundance plasma samples.

Optimization Tips:

-

Incubation: For plasma, use the Overnight (18h) at 4°C protocol rather than 2h at Room Temp. This increases binding equilibrium and improves the LLOD by ~2-fold.

-

Pipetting: Use reverse pipetting for viscous samples (plasma) to ensure accuracy.

-

Plate Layout: Always run samples in triplicate. Run a standard curve on every plate.

Part 6: Comparative Analysis & Troubleshooting

| Feature | High-Sensitivity ELISA (Recommended) | Standard ELISA | LC-MS/MS |

| Target | 8-iso-PGF2α (Affinity Purified Ab) | 8-iso-PGF2α | Specific Isomers (Type I, III, VI) |

| Sensitivity | 2–5 pg/mL | >20 pg/mL | <1 pg/mL |

| Sample Vol | 50–100 µL | 100 µL | >500 µL |

| Specificity | High (<1% PGF2α cross-reactivity) | Moderate (Risk of false positives) | Absolute |

| Throughput | High (96 wells) | High | Low |

| Cost | $ |

Troubleshooting Matrix:

-

High Background: Insufficient washing. Increase wash cycles to 5x.

-

Low Signal: Tracer degradation. Do not store diluted tracer; prepare fresh.

-

Poor Replicates: Matrix interference. Perform SPE extraction or increase dilution factor.

Part 7: References

-

Morrow, J. D., et al. (1990). "A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism."[4] Proceedings of the National Academy of Sciences, 87(23), 9383–9387. Link

-

Basu, S. (2008). "F2-isoprostanes in human health and diseases: from molecular mechanisms to clinical implications." Antioxidants & Redox Signaling, 10(8), 1405-1434. Link

-

Milne, G. L., et al. (2007). "Effects of smoking and smoking cessation on oxidative stress and inflammation: a combined analysis of biomarkers." Chemical Research in Toxicology, 20(11), 1623-1629. (Demonstrates validation of ELISA vs GC/MS). Link

-

Cayman Chemical. "8-Isoprostane ELISA Kit Product Insert." (Standard industry protocol reference for competitive ELISA workflow). Link

-

Il'yasova, D., et al. (2004).[5] "Epidemiological marker for oxidant status: comparison of the ELISA and the gas chromatography/mass spectrometry assay for urine 2,3-dinor-5,6-dihydro-15-F2t-isoprostane." Annals of Epidemiology, 14(10), 793-797. Link

Sources

- 1. mybiosource.com [mybiosource.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. FAQ: 8-Isoprostaglandin F2alpha ELISA Kit | Cell Biolabs [cellbiolabs.com]

- 4. An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [kb.osu.edu]

Application Note: High-Sensitivity Analysis of 8-iso-PGF2α in Cerebrospinal Fluid via LC-MS/MS

This Application Note is designed for researchers and bioanalytical scientists seeking a robust, field-validated protocol for the quantification of 8-iso-Prostaglandin F2α (8-iso-PGF2α) in human Cerebrospinal Fluid (CSF).

Introduction & Scientific Rationale

Oxidative stress is a central mechanism in neurodegenerative pathologies, including Alzheimer’s disease (AD), Multiple Sclerosis (MS), and Traumatic Brain Injury (TBI). While plasma biomarkers reflect systemic oxidative status, Cerebrospinal Fluid (CSF) offers a direct window into the central nervous system (CNS) microenvironment.

Among the F2-Isoprostanes, 8-iso-PGF2α is the gold standard biomarker for lipid peroxidation.[1][2][3][4] Unlike prostaglandins derived from cyclooxygenase (COX) activity, 8-iso-PGF2α is formed primarily in vivo via the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.

The Challenge of CSF Analysis

Quantifying 8-iso-PGF2α in CSF presents unique bioanalytical hurdles compared to plasma:

-

Low Abundance: Basal levels in CSF (~20–50 pg/mL) are significantly lower than in plasma or urine, demanding high-sensitivity detection.

-

Matrix Instability: CSF lacks the high albumin content of plasma, but the analyte is still prone to rapid ex vivo artifactual formation if antioxidant precautions are ignored.

-

Isomeric Complexity: The non-enzymatic pathway generates a racemic mixture of isomers (e.g., 8-iso-PGF2α, 8-iso-PGF2β) that must be chromatographically resolved.

Pre-Analytical Considerations (Critical Control Points)

The integrity of the result is defined at the moment of sample collection. No amount of mass spectrometry resolution can correct for ex vivo oxidation.

Sample Collection & Antioxidant Stabilization

Immediate suppression of auto-oxidation is mandatory.

-

Collection Vessel: Use polypropylene low-binding tubes. Avoid glass (surface adsorption) or polystyrene.

-

Antioxidant Cocktail: Immediately upon collection, add Butylated Hydroxytoluene (BHT) to a final concentration of 0.005% (w/v).

-

Storage: Flash freeze in liquid nitrogen or dry ice immediately. Store at -80°C . Samples are stable for >6 months at -80°C but degrade within hours at room temperature.

Reagents & Standards

-

Native Standard: 8-iso-PGF2α (Cayman Chemical or equivalent).

-

Internal Standard (IS): Deuterated 8-iso-PGF2α-d4 .

-

Note: Use of a deuterated IS is non-negotiable to correct for ionization suppression and extraction losses.

-

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid.

Sample Preparation Protocol

This protocol utilizes Solid Phase Extraction (SPE) on a C18 stationary phase.[7][8] While immunoaffinity columns offer high specificity, high-quality C18 SPE provides sufficient cleanup for CSF at a fraction of the cost, provided the pH is strictly controlled.

Workflow Visualization

Figure 1: Optimized SPE workflow for the extraction of F2-Isoprostanes from CSF. The acidification step is critical for retention on C18 media.

Step-by-Step Methodology

1. Thawing & Spiking:

-

Thaw 500 µL – 1.0 mL of CSF on ice.

-

Add 10 µL of 8-iso-PGF2α-d4 Internal Standard (1 ng/µL).

-

Vortex gently for 10 seconds and equilibrate on ice for 15 minutes.

2. Acidification (The "Switch"):

-

Add 1M Formic Acid or 1M HCl dropwise to adjust the sample pH to 3.0 ± 0.2 .

-

Expert Insight: The pKa of the carboxylic acid on 8-iso-PGF2α is approximately 4.5. Lowering the pH to 3.0 ensures the molecule is fully protonated (uncharged), maximizing its hydrophobic interaction with the C18 resin. Failure to acidify will result in analyte breakthrough (loss) during loading.

3. Solid Phase Extraction (SPE):

-

Cartridge: C18 SPE Cartridge (e.g., Waters Sep-Pak C18 or Phenomenex Strata-X), 100 mg bed.

-

Conditioning:

-

1 mL Methanol (activate pores).

-

1 mL Water (pH 3.0).

-

-

Loading: Apply the acidified CSF sample. Allow to flow by gravity or low vacuum (< 5 inHg).

-

Washing: Wash with 1 mL of 15% Methanol / 85% Water (pH 3.0) .

-

Why: This removes salts and polar interferences without eluting the hydrophobic isoprostanes.

-

-

Elution: Elute with 1 mL of Ethyl Acetate (or 100% Methanol).

-

Note: Ethyl Acetate is often preferred for cleanliness, but Methanol is compatible if drying down.

-

4. Drying & Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.[6]

-

Reconstitute the residue in 100 µL of 30% Methanol / 70% Water (0.1% Formic Acid) .

-

Transfer to an autosampler vial with a low-volume insert.

Analytical Method (LC-MS/MS)[1][3][7][8][9]

Chromatographic Conditions

Separation of the 8-iso isomer from other F2-isoprostanes is essential.[3] A standard C18 column is sufficient, but a specialized column (e.g., C18 with polar endcapping) provides better resolution.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 0-1 min: 30% B (Hold)1-8 min: 30% -> 90% B8-10 min: 90% B (Wash)10.1 min: 30% B (Re-equilibrate) |

| Injection Volume | 10 - 20 µL |

Mass Spectrometry Parameters

Operate in Negative Electrospray Ionization (ESI-) mode. The carboxylate anion [M-H]- is the precursor.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 8-iso-PGF2α | 353.2 | 193.1 | -28 |

| 8-iso-PGF2α (Qualifier) | 353.2 | 115.0 | -35 |

| 8-iso-PGF2α-d4 (IS) | 357.2 | 197.1 | -28 |

-

MRM Transition Logic: The transition m/z 353 -> 193 corresponds to the loss of the hexanal side chain, a characteristic fragmentation for F2-isoprostanes.

Method Validation & Quality Control

To ensure trustworthiness (E-E-A-T), every batch must include:

-

Calibration Curve: 6-point curve ranging from 5 pg/mL to 500 pg/mL in artificial CSF (aCSF).

-

Blanks: Double blank (no analyte, no IS) and Zero blank (IS only) to check for carryover.

-

QC Samples: Low (15 pg/mL), Mid (100 pg/mL), and High (400 pg/mL).

-

Recovery Check: Post-extraction spike vs. Pre-extraction spike to calculate matrix effects (typically <15% suppression in CSF).

Reference Values

-

Healthy Control CSF: 20 – 50 pg/mL

-

Neurodegenerative Disease (AD/MS): > 60 pg/mL (often 70-100 pg/mL)

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<50%) | pH not acidic enough during load. | Ensure sample pH is ≤ 3.0 before loading on C18. |

| Peak Tailing | Column overload or secondary interactions. | Use a "shielded" or "polar-embedded" C18 column; check mobile phase pH. |

| High Background | Contaminated solvents or plasticware. | Use LC-MS grade solvents; avoid phthalate-containing plastics. |

| Signal Drift | Source contamination. | Clean ESI source cone/capillary; check IS stability. |

References

-

Montine, T. J., et al. (1998).[9] "Cerebrospinal fluid F2-isoprostane levels are increased in Alzheimer's disease."[9][10] Annals of Neurology, 44(3), 410-413.[9]

-

Korecka, M., et al. (2010).[7] "Simultaneous HPLC-MS-MS quantification of 8-iso-PGF2α and 8,12-iso-iPF2α in CSF and brain tissue samples with on-line cleanup." Journal of Chromatography B, 878(24), 2209-2216.[7]

-

Milne, G. L., et al. (2007). "Quantification of F2-isoprostanes as a biomarker of oxidative stress." Nature Protocols, 2(1), 221-226.

-

Greco, A., et al. (2000). "Cerebrospinal fluid isoprostanes in multiple sclerosis." Neurology, 54(3), 687.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Increased plasma 8-iso-prostaglandin F2α concentration in severe human traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CSF isoprostane levels are a biomarker of oxidative stress in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous HPLC-MS-MS quantification of 8-iso-PGF(2alpha) and 8,12-iso-iPF(2alpha) in CSF and brain tissue samples with on-line cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous HPLC-MS-MS quantification of 8-iso-PGF2α and 8,12-iso-iPF2α in CSF and brain tissue samples with on-line cleanup - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cerebrospinal fluid F2-isoprostane levels are increased in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

Application Notes and Protocols for Immunoaffinity Purification of 8-iso-Prostaglandin F2α

Introduction: The Significance of 8-iso-PGF2α as a Premier Biomarker of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of a vast array of human diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] The accurate measurement of oxidative stress is therefore a critical objective in both basic research and clinical diagnostics.

Among the numerous biomarkers proposed, the F2-isoprostanes have emerged as a gold standard for assessing lipid peroxidation.[1] Specifically, 8-iso-prostaglandin F2α (also known as 8-isoprostane or iPF2α-III) is a prostaglandin-like compound produced primarily via the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[2][3] Its chemical stability and presence in a variety of biological fluids make it a reliable and sensitive indicator of oxidative stress in vivo.[2][4]

However, the quantification of 8-iso-PGF2α is not without its challenges. Biological matrices such as plasma, urine, and tissue homogenates are extraordinarily complex, containing a multitude of structurally similar compounds that can interfere with analysis.[5] Immunoaffinity chromatography (IAC) offers a highly specific and efficient solution to this problem, enabling the selective isolation and concentration of 8-iso-PGF2α from crude biological samples prior to downstream quantification by methods like enzyme-linked immunosorbent assay (ELISA) or mass spectrometry (LC-MS/MS).[2]

This document provides a comprehensive guide to the principles and practice of immunoaffinity purification of 8-iso-PGF2α, designed for researchers, scientists, and drug development professionals.

Part 1: The Principle of Immunoaffinity Chromatography (IAC)

Immunoaffinity chromatography is a powerful liquid chromatography technique that leverages the highly specific and reversible interaction between an antibody and its corresponding antigen.[6] In this application, a monoclonal or polyclonal antibody with high affinity for 8-iso-PGF2α is covalently immobilized onto a solid support matrix (e.g., agarose beads), which is then packed into a column.

The fundamental workflow involves four key stages:

-

Equilibration: The column is conditioned with a buffer that promotes optimal antibody-antigen binding, typically at a physiological pH.

-

Sample Loading: The biological sample, pre-treated and pH-adjusted, is passed through the column. The 8-iso-PGF2α molecules (the antigen) bind specifically to the immobilized antibodies.

-

Washing: The column is washed with one or more buffers to remove unbound and non-specifically bound matrix components, which are washed away.

-

Elution: A change in buffer conditions (e.g., a shift to a low pH) is introduced to disrupt the antibody-antigen interaction, releasing the purified and concentrated 8-iso-PGF2α from the column for collection.

This specificity significantly reduces matrix effects and enhances the sensitivity and reliability of subsequent analytical assays.[2]

Experimental Workflow for Immunoaffinity Purification of 8-iso-PGF2α

Caption: Workflow of 8-iso-PGF2α purification and analysis.

Part 2: Detailed Protocols

Protocol 2.1: Sample Collection and Pre-Treatment

The integrity of the final data is critically dependent on meticulous sample collection and handling to prevent artefactual formation of isoprostanes, especially in plasma and tissue.[2]

Expert Insight (Trustworthiness): In plasma, 8-iso-PGF2α exists in both a free form and esterified to phospholipids.[7] Spontaneous oxidation of arachidonic acid can occur during storage, leading to artificially inflated levels.[2] Therefore, rapid processing and the addition of antioxidants are paramount. Urinary 8-iso-PGF2α is generally more stable, making it a preferred matrix for many studies as it represents a time-averaged value of oxidative stress.[2][8]

Materials:

-

Blood collection tubes (EDTA or heparin) containing butylated hydroxytoluene (BHT)

-

Centrifuge

-

Sterile containers for urine collection

-

Protease inhibitors (for tissue)

-

Liquid nitrogen

-

Storage vials

Procedure:

-

Plasma:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant such as BHT.

-

Immediately centrifuge at 1000-1500 x g for 15 minutes at 4°C to separate plasma from blood cells.[6]

-

Carefully collect the plasma supernatant and store in aliquots at ≤ -70°C. Avoid repeated freeze-thaw cycles.[6]

-

-

Urine:

-

Tissue:

-

Immediately after collection, flash-freeze tissue samples in liquid nitrogen to halt enzymatic and oxidative processes.

-

Store at -80°C until homogenization.

-

Protocol 2.2: Measurement of Total 8-iso-PGF2α (Including Hydrolysis)

A significant portion of 8-iso-PGF2α in biological systems is esterified to phospholipids. To measure the total concentration, a hydrolysis step is required to release the free form.[9]

Expert Insight (Expertise): Alkaline hydrolysis (saponification) with a base like potassium hydroxide (KOH) effectively cleaves the ester bonds, liberating the isoprostane for subsequent purification. This step is crucial for obtaining a comprehensive assessment of total lipid peroxidation.

Procedure:

-

To 1 mL of plasma or urine sample, add a deuterated internal standard (e.g., 8-iso-PGF2α-d4) for quantification by isotope dilution mass spectrometry.[10]

-

Add 1 mL of 1 M KOH in methanol.

-

Incubate at 37-40°C for 30-60 minutes to hydrolyze the esterified isoprostanes.

-

Neutralize the sample by adding a sufficient volume of a weak acid or buffer to bring the pH to ~7.0.

-

Proceed immediately to the immunoaffinity purification.

Protocol 2.3: Immunoaffinity Column Purification

This protocol provides a general framework. Always refer to the specific manufacturer's instructions for commercially available columns, as buffer compositions and volumes may vary.

Materials:

-

8-iso-PGF2α Immunoaffinity Columns

-

Column Equilibration/Wash Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Elution Buffer (e.g., 0.1 M Glycine, pH 2.5-3.0 or 95% Ethanol/5% Water)[2][11]

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)

-

Collection tubes

Procedure:

-

Column Equilibration:

-

Remove the column from storage and allow it to reach room temperature.

-

Place the column over a waste container. Remove the top and bottom caps.

-

Wash the column with 2-3 column volumes of Equilibration/Wash Buffer to remove storage solution and prepare the antibody for binding.

-

-

Sample Loading:

-

Ensure the pre-treated (and hydrolyzed, if applicable) sample is at a pH of ~7.4.

-

Apply the entire sample volume to the column.

-

Allow the sample to pass through the column slowly, either by gravity flow or under gentle vacuum. A slow flow rate is critical to ensure sufficient residence time for the antigen to bind to the antibody.

-

-

Washing:

-

Wash the column with 3-5 column volumes of the Equilibration/Wash Buffer. This step removes non-specifically bound contaminants.

-

Optional Advanced Wash: For particularly "dirty" samples, a secondary wash with a mild organic solvent (e.g., 10-20% methanol in water) followed by another wash with the primary wash buffer can improve purity.

-

-

Elution:

-

Place a clean collection tube under the column.

-

Expert Insight (Causality): The low pH of the elution buffer protonates key amino acid residues in the antibody's antigen-binding site, altering its conformation and disrupting the non-covalent interactions (hydrogen bonds, ionic interactions) holding the 8-iso-PGF2α, thereby causing its release.[11]

-

Apply 1-2 column volumes of the Elution Buffer to the column.

-

Collect the eluate containing the purified 8-iso-PGF2α.

-

Immediate Neutralization: If using a low-pH elution buffer, immediately neutralize the eluate by adding a small volume of Neutralization Buffer to preserve the integrity of the analyte.

-

-

Post-Elution Processing:

-

Dry the eluted sample under a stream of nitrogen.

-

Reconstitute the purified 8-iso-PGF2α in an appropriate buffer for the downstream assay (e.g., EIA buffer or mobile phase for LC-MS/MS).[2]

-

Data Presentation: Performance Characteristics

The performance of the immunoaffinity purification step is critical for reliable quantification. Below are typical performance metrics that should be validated for any given protocol.

| Parameter | Typical Value | Rationale & Significance |

| Recovery | 80-100% | Indicates the efficiency of the column in capturing and releasing the target analyte. Lower recovery can lead to underestimation.[4][5][12] |

| Intra-Assay Precision | <%15 CV | Measures the reproducibility of results within the same analytical run. High precision is essential for reliable comparisons between samples.[5] |

| Inter-Assay Precision | <%15 CV | Measures the reproducibility of results across different analytical runs and on different days.[5] |

| Specificity | High | The antibody should have minimal cross-reactivity with other prostaglandins (e.g., PGF2α) or isoprostane isomers to ensure accurate measurement of 8-iso-PGF2α.[2] |

| LOD/LOQ | pg/mL range | The Limit of Detection (LOD) and Limit of Quantitation (LOQ) of the entire method (IAC + downstream assay) determine the sensitivity.[2][12] |

Part 3: Self-Validating Systems & Troubleshooting

A robust protocol should be a self-validating system. The inclusion of an internal standard (like 8-iso-PGF2α-d4) is the most effective way to achieve this. The recovery of the internal standard provides a direct measure of the purification efficiency for each individual sample, allowing for correction of any losses during the procedure.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Recovery | 1. Inefficient Binding: Incorrect sample pH; sample loaded too quickly. | 1. Ensure sample pH is adjusted to ~7.4. Reduce the flow rate during sample loading to increase incubation time. |

| 2. Incomplete Elution: Elution buffer is not strong enough; insufficient volume of elution buffer. | 2. Try a different elution buffer (e.g., higher organic solvent concentration). Ensure complete elution by applying a second fraction of elution buffer and analyzing it separately. | |

| 3. Analyte Degradation: Eluate not neutralized quickly after low-pH elution. | 3. Add neutralization buffer to the collection tube before starting the elution. | |